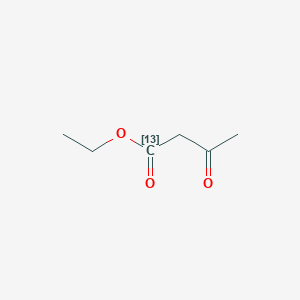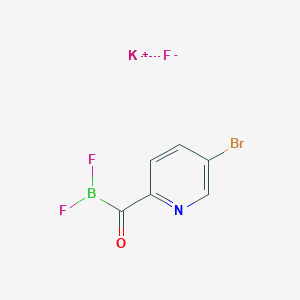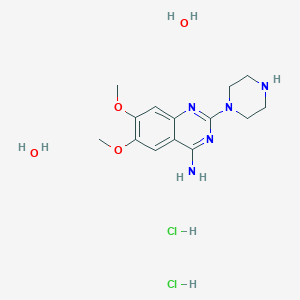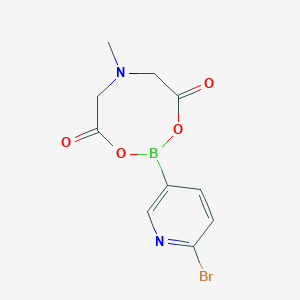
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It features a pyridine ring substituted with a bromine atom and a methyl group, integrated into a dioxazaborocane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 6-bromo-3-pyridinecarboxylic acid, is prepared through bromination of 3-pyridinecarboxylic acid.
Cyclization: The brominated pyridine is then reacted with boric acid and a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxazaborocane ring.
Methylation: The final step involves methylation of the compound using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 3-pyridinecarboxylic acid.
Efficient Cyclization: Using continuous flow reactors for the cyclization step to improve yield and reduce reaction time.
Automated Methylation: Employing automated systems for the methylation process to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 2-(6-bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione alcohol or acid derivatives.
Reduction: Products include 2-(3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
Substitution: Products vary depending on the nucleophile used, such as 2-(6-amino-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in reactions involving boron chemistry.
Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biological Probes: Utilized as a probe in studying boron-containing biomolecules.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Boron Neutron Capture Therapy (BNCT): Explored for its application in BNCT, a type of cancer treatment that targets boron-containing compounds to deliver radiation therapy selectively to tumor cells.
Industry
Material Science: Used in the development of boron-containing polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, often forming reversible covalent bonds with nucleophilic sites on proteins. This can modulate the activity of enzymes or alter receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile
- (6-Bromo-pyridin-3-yl)-methanol
Uniqueness
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties compared to other bromopyridine derivatives. This structure enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H10BBrN2O4 |
|---|---|
Molecular Weight |
312.91 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3 |
InChI Key |
QBUYZMWVRAWVGN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)
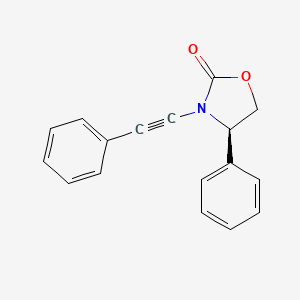
![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

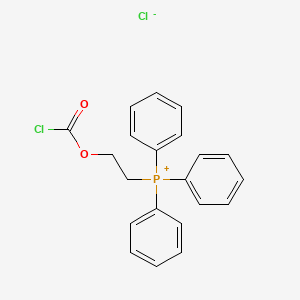
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
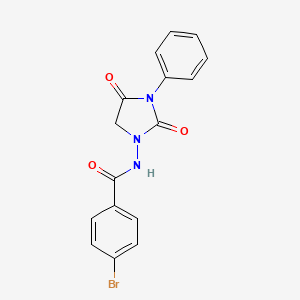


![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
